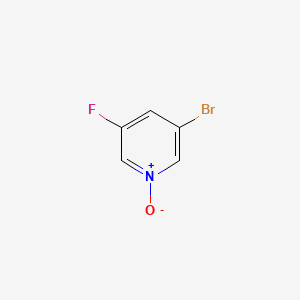

3-Bromo-5-fluoropyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZIFJRCUWEXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1Br)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682429 | |

| Record name | 3-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-60-7 | |

| Record name | Pyridine, 3-bromo-5-fluoro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoropyridine 1-oxide is a halogenated pyridine N-oxide derivative that serves as a valuable intermediate in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of a bromine atom, a fluorine atom, and an N-oxide functional group on the pyridine ring, make it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a general synthetic approach, and its applications, particularly in the realm of drug discovery and development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃BrFNO | PubChem[1] |

| Molecular Weight | 191.99 g/mol | PubChem[1] |

| CAS Number | 1221793-60-7 | MySkinRecipes, Sinfoo Biotech[2][3] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

| XLogP3 | 0.6 | PubChem (Computed)[1] |

Table 2: Physicochemical Properties of 3-Bromo-5-fluoropyridine (Parent Compound for Reference)

| Property | Value | Source |

| Molecular Formula | C₅H₃BrFN | Sigma-Aldrich[4] |

| Molecular Weight | 175.99 g/mol | Sigma-Aldrich[4] |

| CAS Number | 407-20-5 | Sigma-Aldrich[4] |

| Appearance | Solid | Sigma-Aldrich[4] |

| Melting Point | 24-28 °C | Sigma-Aldrich[4] |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and common method for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.

General Experimental Protocol: N-oxidation of 3-Bromo-5-fluoropyridine

Disclaimer: This is a generalized protocol and should be adapted and optimized for safety and efficiency in a laboratory setting by a qualified chemist.

Materials:

-

3-Bromo-5-fluoropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide and Glacial Acetic Acid

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure using m-CPBA:

-

Dissolution: Dissolve 3-Bromo-5-fluoropyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled pyridine solution. The addition should be done portion-wise to control the reaction temperature.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Work-up: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Reactivity and Applications in Drug Discovery

Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, often with different regioselectivity compared to the parent pyridine. This compound is particularly valuable in medicinal chemistry for the synthesis of kinase inhibitors and other biologically active molecules.[2] The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.

Role in Kinase Inhibitor Synthesis

While specific examples of marketed drugs derived directly from this compound are not readily identified in the public domain, its structural motif is relevant to the design of kinase inhibitors. The substituted pyridine core can act as a scaffold to which various functional groups are attached to interact with the ATP-binding site of kinases.

Below is a logical workflow illustrating the general application of this compound in a drug discovery context.

Caption: General workflow for the use of 3-Bromo-5-fluoropyridine in drug discovery.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the deshielding effect of the N-oxide group and the electronic effects of the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be affected by the electronegativity of the attached halogens and the N-oxide group.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling constants providing information about its electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic ring.

-

C=C and C=N stretching vibrations of the pyridine ring.

-

A strong N-O stretching band, which is characteristic of pyridine N-oxides.

-

C-Br and C-F stretching vibrations.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.99. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. While detailed experimental data on its physical and spectroscopic properties are not widely available, its reactivity and potential applications in medicinal chemistry, especially in the synthesis of kinase inhibitors, are evident. Further research and publication of its detailed characterization would be beneficial to the scientific community.

References

Technical Guide: 3-Bromo-5-fluoropyridine 1-oxide (CAS No. 1221793-60-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoropyridine 1-oxide is a key heterocyclic building block in the field of medicinal chemistry and drug discovery. Its strategic placement of bromine, fluorine, and N-oxide functionalities on the pyridine ring makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds.[1] The presence of the bromine atom allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate. The N-oxide group modulates the electronic properties of the pyridine ring, influencing its reactivity and potential for further functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in chemical reactions and for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 1221793-60-7 | [2][3][4] |

| Molecular Formula | C₅H₃BrFNO | [2] |

| Molecular Weight | 191.99 g/mol | [2] |

| IUPAC Name | 3-bromo-5-fluoro-1-oxidopyridin-1-ium | [2] |

| Canonical SMILES | C1=C(C=--INVALID-LINK--[O-])F | [2] |

| InChI | InChI=1S/C5H3BrFNO/c6-4-1-5(7)3-8(9)2-4/h1-3H | [2] |

| InChIKey | TUZIFJRCUWEXGP-UHFFFAOYSA-N | [2] |

| Computed XLogP3 | 0.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

Synthesis

General Oxidation Protocol (Hypothetical)

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

-

3-Bromo-5-fluoropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve 3-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in DCM to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications in Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of biaryl and aryl-amine linkages, which are common motifs in kinase inhibitors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters.

This is a generalized protocol and requires optimization for specific substrates.[5][6]

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine.

This is a generalized protocol that may require optimization.[7][8]

Materials:

-

This compound (1.0 equivalent)

-

Amine (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere.

-

Add this compound and the amine.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Mandatory Visualizations

Synthesis and Cross-Coupling Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent cross-coupling reactions of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C5H3BrFNO | CID 53217387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound,(CAS# 1221793-60-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound | 1221793-60-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: 3-Bromo-5-fluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoropyridine 1-oxide, a key heterocyclic building block in modern medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors. A significant focus is placed on its role in the synthesis of B-RAF inhibitors, with a corresponding examination of the RAF-MEK-ERK signaling pathway. Methodologies for key synthetic transformations, such as N-oxidation and Suzuki-Miyaura cross-coupling, are presented with the aim of enabling researchers to effectively utilize this versatile intermediate in their drug discovery and development programs.

Physicochemical Properties

This compound is a halogenated pyridine N-oxide derivative. The presence of the electron-withdrawing bromine and fluorine atoms, combined with the N-oxide functionality, significantly influences the electronic properties and reactivity of the pyridine ring, making it a valuable synthon for the construction of complex molecular architectures.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrFNO | |

| Molecular Weight | 191.99 g/mol | |

| CAS Number | 1221793-60-7 | |

| Appearance | Off-white to light yellow solid | |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct oxidation of the parent heterocycle, 3-bromo-5-fluoropyridine. Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly employed and effective oxidizing agent for this transformation due to its reactivity and handling characteristics.[1][2]

Experimental Protocol: N-Oxidation of 3-Bromo-5-fluoropyridine

Materials:

-

3-Bromo-5-fluoropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 77% purity)[2]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere. Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidant: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, cool the reaction mixture again to 0 °C. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and saturated aqueous brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford pure this compound.

Synthesis workflow for this compound.

Application in Kinase Inhibitor Synthesis

This compound is a valuable intermediate in the synthesis of various biologically active molecules, most notably kinase inhibitors.[1] The pyridine N-oxide moiety can influence the physicochemical properties of the final compound, such as solubility and metabolic stability, while the bromo and fluoro substituents provide handles for further synthetic transformations, such as cross-coupling reactions.

A prime example of its application is in the synthesis of inhibitors targeting the RAF-MEK-ERK signaling pathway , which is frequently dysregulated in various cancers.

The RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK cascade is a critical intracellular signaling pathway that transduces signals from cell surface receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[3] Constitutive activation of this pathway, often due to mutations in genes like B-RAF, is a hallmark of many cancers, including melanoma.[4]

Simplified RAF-MEK-ERK signaling pathway.

Synthesis of a B-RAF Inhibitor Intermediate

This compound can be utilized in a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 3-position of the pyridine ring. This reaction is a powerful tool for carbon-carbon bond formation in the synthesis of complex molecules. The resulting biaryl structure is a common scaffold in many kinase inhibitors.

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid or ester (e.g., 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, DME/water)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Heating source (oil bath or microwave reactor)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (typically 1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature for a shorter duration (typically 10-30 minutes).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the desired coupled product.

Workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in medicinal chemistry and drug discovery. Its synthesis via N-oxidation is straightforward, and its strategic halogenation allows for diverse downstream functionalization, most notably through palladium-catalyzed cross-coupling reactions. The utility of this intermediate in the construction of potent kinase inhibitors, such as those targeting the RAF-MEK-ERK pathway, underscores its importance for researchers and scientists in the pharmaceutical industry. The detailed protocols and workflows provided in this guide are intended to facilitate the effective use of this compound in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-fluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-fluoropyridine 1-oxide, a key intermediate in the development of novel pharmaceuticals. This document details the prevalent synthetic routes, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the introduction of the 3-bromo-5-fluoropyridyl moiety into target molecules. The N-oxide functionality alters the electronic properties of the pyridine ring, facilitating nucleophilic substitution reactions and serving as a handle for further functionalization. Its utility is prominent in the synthesis of kinase inhibitors and other biologically active compounds.

Synthetic Pathway Overview

The most common and direct route to this compound involves the N-oxidation of the parent heterocycle, 3-Bromo-5-fluoropyridine. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed and effective reagent for this purpose. An alternative, cost-effective method utilizes hydrogen peroxide in an acidic medium, such as acetic acid.

The general transformation is depicted below:

Caption: General synthetic scheme for this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below. These protocols are based on established procedures for the N-oxidation of substituted pyridines.

Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is often preferred for its high efficiency and predictability, particularly for 3-substituted pyridines.[1]

Materials:

-

3-Bromo-5-fluoropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-Bromo-5-fluoropyridine (1.0 equivalent) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add m-CPBA (1.1-1.5 equivalents) portion-wise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This method provides a more economical alternative to using m-CPBA.

Materials:

-

3-Bromo-5-fluoropyridine

-

Glacial acetic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-Bromo-5-fluoropyridine (1.0 equivalent) in glacial acetic acid.

-

To the stirred solution, slowly add 30% hydrogen peroxide (2.0-3.0 equivalents).

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for 6-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into an ice-cold, stirred, saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: Vigorous gas evolution (CO₂) will occur.

-

Once the pH is neutral (~7-8), extract the aqueous mixture with ethyl acetate or DCM.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis of pyridine N-oxides, which can be extrapolated for the synthesis of this compound.

| Parameter | Method 1 (m-CPBA) | Method 2 (H₂O₂/AcOH) |

| Starting Material | 3-Bromo-5-fluoropyridine | 3-Bromo-5-fluoropyridine |

| Oxidizing Agent | m-CPBA (70-77%) | 30% Hydrogen Peroxide |

| Solvent | Dichloromethane (DCM) | Glacial Acetic Acid |

| Stoichiometry (Oxidant) | 1.1 - 1.5 equivalents | 2.0 - 3.0 equivalents |

| Temperature | 0 °C to Room Temperature | 70 - 80 °C |

| Reaction Time | 12 - 24 hours | 6 - 24 hours |

| Typical Yield | High | Moderate to High |

| Purification | Column Chromatography/Recrystallization | Column Chromatography/Recrystallization |

Logical Workflow for Synthesis and Purification

The overall process for the synthesis and purification of this compound follows a logical progression from starting materials to the final, characterized product.

Caption: A streamlined workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Bromo-5-fluoropyridine 1-oxide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoropyridine 1-oxide, a key building block in modern medicinal and agrochemical research. The document details its synthesis from the readily available starting material 3-Bromo-5-fluoropyridine, including a detailed experimental protocol for its N-oxidation. Physicochemical and spectroscopic data are presented in clearly structured tables for easy reference. Furthermore, this guide explores the reactivity of this compound and its applications as a versatile intermediate in the synthesis of complex molecules, particularly in the context of drug discovery.

Introduction

This compound is a halogenated pyridine N-oxide derivative that has garnered significant interest in the fields of pharmaceutical and agrochemical development. The presence of bromine and fluorine atoms on the pyridine ring, combined with the N-oxide functionality, imparts unique electronic properties and reactivity to the molecule. This makes it a valuable synthon for the introduction of the 3-bromo-5-fluoropyridyl moiety into a wide range of molecular scaffolds. The N-oxide group can activate the pyridine ring for nucleophilic substitution, facilitate certain cycloaddition reactions, and can be readily removed if desired, further enhancing its synthetic utility.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 3-Bromo-5-fluoropyridine and its 1-oxide derivative is provided below for easy comparison.

Table 1: Physicochemical Properties

| Property | 3-Bromo-5-fluoropyridine | This compound |

| CAS Number | 407-20-5 | 1221793-60-7 |

| Molecular Formula | C₅H₃BrFN | C₅H₃BrFNO |

| Molecular Weight | 175.99 g/mol | 191.99 g/mol [1] |

| Appearance | White to off-white solid | - |

| Melting Point | 24-28 °C | - |

Table 2: Spectroscopic Data

| Data Type | 3-Bromo-5-fluoropyridine | This compound |

| ¹H NMR | --INVALID-LINK--[2] | Data not explicitly found in search results. |

| ¹³C NMR | --INVALID-LINK-- | Data not explicitly found in search results. |

| Mass Spectrum | --INVALID-LINK-- | Data not explicitly found in search results. |

| IR Spectrum | --INVALID-LINK-- | Data not explicitly found in search results. |

Note: While specific, experimentally derived spectra for this compound were not found in the search results, typical shifts for similar pyridine N-oxides can be referenced.

Synthesis of this compound

The most common and direct method for the preparation of this compound is the N-oxidation of the corresponding pyridine precursor, 3-Bromo-5-fluoropyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: N-oxidation of 3-Bromo-5-fluoropyridine

This protocol is a representative procedure based on general methods for the N-oxidation of pyridines.

Materials:

-

3-Bromo-5-fluoropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-fluoropyridine (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of starting material).

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material.

-

Workup:

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Carefully quench the excess m-CPBA by washing the organic layer with a saturated aqueous solution of sodium thiosulfate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

-

Expected Yield: While a specific yield for this reaction was not found in the provided search results, N-oxidation reactions of this type typically proceed in good to excellent yields.

Synthetic Applications and Signaling Pathways

This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. The strategic placement of the bromine and fluorine atoms allows for differential reactivity in cross-coupling reactions, while the N-oxide functionality can be used to direct further functionalization or can be removed at a later stage.

Role in Drug Discovery

This building block is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies. The pyridine N-oxide moiety can act as a hydrogen bond acceptor, influencing the binding of the molecule to its biological target. The bromo and fluoro substituents can be exploited to modulate the pharmacokinetic properties of the final compound, such as metabolic stability and membrane permeability.

While specific signaling pathways involving this compound itself are not detailed, its derivatives are often designed to interact with key signaling nodes in diseases such as cancer and inflammatory disorders.

Visualizing the Synthesis

The synthesis of this compound can be visualized as a straightforward workflow.

Caption: Synthetic workflow for this compound.

Logical Relationships in Application

The utility of this compound stems from its potential to be transformed into various downstream products for drug discovery.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic compounds. Its straightforward preparation from 3-Bromo-5-fluoropyridine, coupled with its unique reactivity, makes it an important tool for researchers and professionals in the fields of drug discovery and agrochemical development. This guide provides a foundational understanding of its synthesis and properties, empowering scientists to leverage this key intermediate in their research endeavors.

References

An In-Depth Technical Guide to the Reactivity of 3-Bromo-5-fluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluoropyridine 1-oxide is a key heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an N-oxide functional group, imparts a distinct reactivity profile that enables its versatile use in the synthesis of complex molecules, particularly kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its application in pivotal cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data from related systems, and visualizations of relevant biological signaling pathways are presented to support researchers in leveraging the synthetic potential of this valuable intermediate.

Introduction

The pyridine N-oxide scaffold is a cornerstone in the development of novel therapeutic agents, offering unique electronic properties and acting as a bioisostere for various functional groups.[1] The introduction of halogen substituents, such as bromine and fluorine, further enhances the synthetic utility of this core structure. This compound has emerged as a critical intermediate, particularly in the synthesis of kinase inhibitors.[2] The strategic placement of the bromo and fluoro groups allows for selective functionalization, making it a valuable component in the construction of targeted drug candidates. This guide will delve into the core aspects of its reactivity, providing a technical resource for scientists engaged in drug discovery and development.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of its three key functional features:

-

The N-oxide group: This group is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. It also serves as a directing group and can be readily removed at a later synthetic stage if required. The N-oxide functionality is crucial for enabling certain nucleophilic aromatic substitution reactions that would be challenging on the parent pyridine.

-

The Bromine Atom: Positioned at the 3-position, the bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.

-

The Fluorine Atom: Located at the 5-position, the fluorine atom is a relatively poor leaving group in nucleophilic aromatic substitution compared to bromine but significantly influences the electronic properties of the ring. Its high electronegativity contributes to the overall electron-deficient nature of the pyridine system.

Key Synthetic Transformations

This compound is primarily utilized in two major classes of reactions that are fundamental to modern drug synthesis: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position serves as a versatile handle for introducing a wide range of molecular fragments through cross-coupling chemistry.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | Moderate to Excellent | [6] |

| Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [1] |

| Pd(OAc)₂ (ligand-free) | K₂CO₃ | Aqueous Media | 130 | >99 | [4] |

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial step in the synthesis of many biologically active molecules. This reaction is widely used to couple aryl halides with a variety of primary and secondary amines.[3] The general protocol for this reaction is well-established and can be adapted for this compound.[7][8][9]

Table 2: General Parameters for Buchwald-Hartwig Amination of Bromopyridines

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd₂(dba)₃ / BINAP | NaOBuᵗ | Toluene | 80-110 | 60-98 | [7] |

| Pd(OAc)₂ / XantPhos | DBU | MeCN/PhMe | 140 | Good | [10] |

| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80-110 | High | [7] |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the N-oxide and fluorine substituent, facilitates nucleophilic aromatic substitution reactions. While the bromine at C-3 is the primary site for cross-coupling, the positions activated by the N-oxide are susceptible to nucleophilic attack under certain conditions.

Experimental Protocols

The following are detailed, illustrative protocols for key reactions, adapted from literature procedures for structurally similar compounds. Researchers should note that optimization for this compound may be necessary.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki coupling of other bromopyridines.[4][5]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (0.03 equiv)

-

Na₂CO₃ (2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of bromopyridines.[7][8]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

BINAP (0.04 equiv)

-

NaOBuᵗ (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOBuᵗ under an inert atmosphere.

-

Add this compound to the tube.

-

Seal the tube, then evacuate and backfill with inert gas (repeat three times).

-

Add anhydrous toluene via syringe, followed by the amine.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Application in the Synthesis of Kinase Inhibitors and Relevant Signaling Pathways

This compound is a valuable precursor for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. These inhibitors function by blocking the action of specific kinases, which are enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers.

Bcr-Abl Inhibitors for Chronic Myeloid Leukemia (CML)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[11][12] Inhibitors of Bcr-Abl, such as imatinib, dasatinib, and nilotinib, have revolutionized the treatment of this disease.[13] The synthesis of novel Bcr-Abl inhibitors often involves the use of substituted pyridine scaffolds derived from intermediates like this compound. These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative signaling cascade.[14]

Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[15] Genetic alterations leading to the aberrant activation of FGFRs are implicated in a variety of cancers. Small molecule inhibitors targeting FGFRs have shown significant promise as anticancer agents.[1][16] The synthesis of these inhibitors often utilizes substituted heterocyclic cores, for which this compound can serve as a valuable starting material. These inhibitors block the autophosphorylation of the FGFR, thereby preventing the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[17]

Caption: Overview of the FGFR signaling pathway and the action of inhibitors.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its reactivity, characterized by the facile participation of the bromine atom in palladium-catalyzed cross-coupling reactions and the activation of the pyridine ring by the N-oxide group, makes it an invaluable intermediate in the synthesis of complex, high-value molecules. Its prominent role in the development of targeted kinase inhibitors for cancer therapy underscores its importance in modern drug discovery. This guide provides a foundational understanding of its reactivity and application, offering researchers the necessary technical information to effectively utilize this compound in their synthetic endeavors. Further exploration into the direct functionalization of this scaffold will undoubtedly continue to yield novel compounds with significant biological potential.

References

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Advances in studies of tyrosine kinase inhibitors and their acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

Spectroscopic Profile of 3-Bromo-5-fluoropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-5-fluoropyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyridine N-oxide scaffold serves as a versatile intermediate for the synthesis of novel pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and manufacturing settings. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, alongside detailed experimental protocols for its analysis. Due to the limited availability of direct experimental data for the target compound, this guide also presents reference data from its precursor, 3-Bromo-5-fluoropyridine, and a closely related analog, 3-Bromopyridine N-oxide, to provide a comparative spectroscopic context.

Data Presentation

The following tables summarize the available and estimated spectroscopic data for 3-Bromo-5-fluoropyridine and its related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Compound | Technique | Solvent | Chemical Shift (δ) ppm |

| 3-Bromo-5-fluoropyridine | ¹H NMR | - | Data not publicly available. Commercial suppliers indicate availability upon request. |

| ¹³C NMR | - | Estimated values based on fluoropyridine data: C-2 (~142), C-3 (~120, J_CF ≈ 4 Hz), C-4 (~138, J_CF ≈ 20 Hz), C-5 (~160, J_CF ≈ 250 Hz), C-6 (~148, J_CF ≈ 15 Hz). Note: These are estimations and require experimental verification. | |

| 3-Bromopyridine N-oxide | ¹H NMR[1] | CDCl₃ | 8.40-8.39 (t, J=1.5 Hz, 1H, Ar-H), 8.21-8.19 (dq, J=0.8, 6.5 Hz, 1H, Ar-H), 7.47-7.45 (dq, J=0.8, 8.3 Hz, 1H, Ar-H), 7.24-7.21 (dd, J=6.6, 8.2 Hz, 1H, Ar-H). |

| ¹³C NMR[1] | CDCl₃ | 140.3, 137.7, 128.7, 125.9, 120.2. |

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Compound | Technique | Key Signals/Fragments |

| 3-Bromo-5-fluoropyridine | IR | Data not publicly available. |

| MS | Data not publicly available. | |

| 3-Bromopyridine | IR | Characteristic peaks for C-H stretching, C=C and C=N stretching in the aromatic ring, and C-Br stretching are expected. |

| MS (EI)[2] | m/z 157/159 ([M]⁺), 78 ([M-Br]⁺), 51 ([C₄H₃]⁺). | |

| 3-Bromopyridine N-oxide | IR | The NIST WebBook lists the availability of the IR spectrum for this compound. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire (zg).

-

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for adequate signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation (for LC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Data Acquisition (Electron Ionization - EI for GC-MS or Electrospray Ionization - ESI for LC-MS):

-

Introduce the sample into the ion source.

-

For EI, electrons bombard the sample molecules, causing ionization and fragmentation.

-

For ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.

-

The ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 3-Bromo-5-fluoropyridine 1-oxide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Bromo-5-fluoropyridine 1-oxide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted ¹H NMR spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide includes a comprehensive interpretation of the predicted chemical shifts and coupling constants, a standardized experimental protocol for acquiring such data, and a visual representation of the molecular structure and spin-spin coupling network.

Introduction

This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate often necessitates thorough structural characterization, for which ¹H NMR spectroscopy is a primary analytical technique. This guide aims to provide researchers with a detailed understanding of the expected ¹H NMR spectral features of this molecule, facilitating its identification and characterization in a laboratory setting.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine N-oxide ring. The prediction is based on the known ¹H NMR data for 3-bromopyridine N-oxide, with adjustments made for the electronic effects of the fluorine substituent at the 5-position. The N-oxide group generally increases the electron density at the ortho (2- and 6-) and para (4-) positions through resonance, leading to an upfield shift of these protons compared to the parent pyridine. Conversely, the inductive effect of the N-oxide deshields these protons. Halogen substituents exert both inductive and mesomeric effects that further influence the chemical shifts.

The predicted quantitative data for the ¹H NMR spectrum of this compound in a standard solvent such as deuterochloroform (CDCl₃) are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.25 | Doublet of doublets (dd) | ⁴J(H2-H4) ≈ 2.0 Hz, ⁴J(H2-F5) ≈ 3.0 Hz |

| H-4 | 7.30 | Doublet of doublets (dd) | ³J(H4-F5) ≈ 9.0 Hz, ⁴J(H4-H2) ≈ 2.0 Hz |

| H-6 | 8.15 | Doublet of doublets (dd) | ³J(H6-F5) ≈ 6.0 Hz, ⁴J(H6-H4) ≈ 1.5 Hz |

Spectral Interpretation

The predicted ¹H NMR spectrum of this compound is characterized by the following features:

-

H-2 Proton: This proton is situated ortho to the N-oxide group and meta to both the bromine and fluorine atoms. It is expected to appear at the most downfield position due to the combined electron-withdrawing effects of the adjacent N-oxide and the halogens. Its signal is predicted to be a doublet of doublets due to a four-bond coupling to H-4 and a four-bond coupling to the fluorine at C-5.

-

H-4 Proton: Located para to the N-oxide, this proton is expected to be the most shielded of the three, appearing at the most upfield chemical shift. The signal is anticipated to be a doublet of doublets, arising from a significant three-bond coupling to the fluorine at C-5 and a smaller four-bond coupling to H-2.

-

H-6 Proton: This proton is also ortho to the N-oxide group and is adjacent to the fluorine atom. Its chemical shift is expected to be downfield, similar to H-2. The multiplicity is predicted to be a doublet of doublets, resulting from a three-bond coupling to the adjacent fluorine and a four-bond coupling to H-4.

Experimental Protocol

The following provides a standard methodology for the acquisition of a ¹H NMR spectrum for this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

4.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Nucleus: ¹H

-

Solvent: CDCl₃ (with 0.03% v/v TMS as an internal standard, δ = 0.00 ppm).

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the TMS signal to its known value.

-

Integrate the signals to determine the relative ratios of the protons.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Couplings

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound.

Caption: Standard workflow for ¹H NMR sample preparation and data analysis.

Conclusion

This technical guide provides a detailed, albeit predicted, overview of the ¹H NMR spectrum of this compound. The presented data and interpretations are based on sound principles of NMR spectroscopy and analysis of structurally similar compounds. It is intended to serve as a valuable resource for researchers working with this compound, aiding in its identification and characterization. It is recommended that this predicted data be confirmed with experimentally acquired spectra when the compound is synthesized or becomes commercially available with accompanying analytical data.

An In-depth Technical Guide to the ¹³C NMR of 3-Bromo-5-fluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-bromo-5-fluoropyridine 1-oxide, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document outlines the predicted ¹³C NMR chemical shifts, a comprehensive experimental protocol for acquiring the spectrum, and an analysis of the underlying substituent effects that govern the spectral features.

Predicted ¹³C NMR Data

Due to the absence of publicly available experimental ¹³C NMR data for this compound, the following chemical shifts have been predicted based on the analysis of related substituted pyridine N-oxides and established substituent effect principles. The predicted data serves as a reliable reference for researchers working with this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | 138 - 142 | The N-oxide group significantly deshields the α-carbons (C-2 and C-6). The adjacent bromine at C-3 will have a minor shielding effect. |

| C-3 | 118 - 122 | The carbon atom directly attached to the bromine is expected to be shielded due to the "heavy atom effect". |

| C-4 | 128 - 132 | This carbon is influenced by the electron-withdrawing effects of the N-oxide and the fluorine atom, leading to a downfield shift. |

| C-5 | 158 - 162 (d, ¹JCF ≈ 240-260 Hz) | The carbon atom bonded to the highly electronegative fluorine will appear significantly downfield and will be split into a doublet due to one-bond C-F coupling. |

| C-6 | 135 - 139 | Similar to C-2, this α-carbon to the N-oxide is deshielded, with a smaller meta-coupling to the fluorine atom. |

Substituent Effects on the Pyridine N-oxide Ring

The ¹³C NMR spectrum of this compound is primarily influenced by the interplay of three key substituents: the N-oxide functionality, the bromine atom, and the fluorine atom. Understanding these effects is crucial for accurate spectral interpretation.

The N-oxide Group

The N-oxide group exerts a strong electron-withdrawing effect, which has a pronounced deshielding (downfield shift) on the α-carbons (C-2 and C-6) and the γ-carbon (C-4) of the pyridine ring. The β-carbons (C-3 and C-5) are less affected.

Halogen Substituents: Bromine and Fluorine

-

Bromine (at C-3): The bromine atom exhibits a dual effect. Its electronegativity causes a deshielding effect on adjacent carbons, while the "heavy atom effect" leads to a characteristic shielding (upfield shift) of the carbon to which it is directly attached (ipso-carbon).

-

Fluorine (at C-5): As the most electronegative element, fluorine causes a significant deshielding of the ipso-carbon (C-5). A key feature is the large one-bond coupling constant (¹JCF), which splits the C-5 signal into a doublet. Fluorine also influences the chemical shifts of other carbons in the ring through two-bond (²JCF) and three-bond (³JCF) couplings, although these are typically much smaller than ¹JCF.

The logical relationship of these substituent effects on the carbon chemical shifts can be visualized as follows:

Caption: Logical flow of substituent effects on ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol provides a standardized method for acquiring the ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

-

The experiment should be performed on a spectrometer with a minimum field strength of 100 MHz for ¹³C observation (e.g., a 400 MHz ¹H spectrometer).

-

Tune and match the probe for the ¹³C frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the solvent residual peak in the ¹H spectrum is recommended.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar pulse sequence).

-

Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100 ppm, should be sufficient to cover the expected chemical shift range.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans will be required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Integrate the peaks if desired, although integration is not always quantitative in standard ¹³C NMR.

The experimental workflow can be summarized in the following diagram:

Caption: A streamlined workflow for acquiring a ¹³C NMR spectrum.

This comprehensive guide provides researchers with the necessary information to predict, acquire, and interpret the ¹³C NMR spectrum of this compound, facilitating its use in pharmaceutical research and development.

References

Mass Spectrometry of 3-Bromo-5-fluoropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 3-Bromo-5-fluoropyridine 1-oxide. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide presents predicted fragmentation patterns based on established principles of mass spectrometry for pyridine N-oxides and halogenated aromatic compounds. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the analysis and characterization of this and structurally related molecules.

Introduction to the Mass Spectrometry of Pyridine N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds characterized by an oxygen atom coordinated to the nitrogen atom of the pyridine ring. This N-O bond significantly influences the electronic properties and, consequently, the mass spectrometric fragmentation behavior of these molecules. Upon ionization, typically by electron impact (EI), pyridine N-oxides undergo characteristic fragmentation pathways that provide valuable structural information. Common fragmentation patterns include the loss of the oxygen atom, hydroxyl radical, and ring cleavage. The presence of halogen substituents, such as bromine and fluorine in this compound, introduces additional fragmentation channels, primarily through the loss of the halogen atoms.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₅H₃BrFNO, with a monoisotopic mass of approximately 190.9382 g/mol .[1] The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) in the electron ionization mass spectrum of this compound. The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units (M and M+2).

| Predicted Fragment Ion | Formula | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Fragmentation Pathway |

| Molecular Ion | [C₅H₃BrFNO]⁺ | 191 | 193 | Ionization of the parent molecule |

| Loss of Oxygen | [C₅H₃BrFN]⁺ | 175 | 177 | [M - O]⁺ |

| Loss of Hydroxyl | [C₅H₂BrFN]⁺ | 174 | 176 | [M - OH]⁺ |

| Loss of Bromine | [C₅H₃FNO]⁺ | 112 | - | [M - Br]⁺ |

| Loss of CO and Br | [C₄H₃FN]⁺ | 84 | - | [M - Br - CO]⁺ |

| Pyridine Ring Fragment | [C₄H₂]⁺ | 50 | - | Further fragmentation |

Experimental Protocols

A general experimental protocol for the analysis of this compound by electron ionization mass spectrometry (EI-MS) is provided below.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the mass spectrum.

-

Sample Introduction: For a solid sample, a direct insertion probe is a suitable method for introduction into the ion source of the mass spectrometer.

-

Solvent: If dissolution is necessary, use a volatile, high-purity solvent such as methanol or acetonitrile. The final concentration should be approximately 1 mg/mL.

Mass Spectrometry Parameters

The following are typical parameters for EI-MS analysis:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-300

-

Vacuum Pressure: 10⁻⁶ to 10⁻⁷ Torr

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the mass spectrometric analysis of a solid organic compound like this compound.

Caption: Experimental workflow for EI-MS analysis.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Caption: Predicted fragmentation of this compound.

References

3-Bromo-5-fluoropyridine 1-oxide safety and handling

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-5-fluoropyridine 1-oxide

Disclaimer: Specific safety and handling data for this compound is limited. This guide is primarily based on the available data for the closely related parent compound, 3-Bromo-5-fluoropyridine. The toxicological and physical properties are expected to be similar, but this information should be used as a guideline, and a compound-specific Safety Data Sheet (SDS) should be consulted when available.

Introduction

This compound is a heterocyclic organic compound with applications in medicinal chemistry and materials science.[1] It serves as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and is also utilized in agrochemical research.[1] Given its reactivity and potential hazards, a thorough understanding of its safety and handling protocols is crucial for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this class of compounds.

Hazard Identification and Classification

Based on the data for the parent compound, 3-Bromo-5-fluoropyridine, this chemical is classified as hazardous.[2] It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[2]

Table 1: Hazard Identification

| Identifier | Information | Reference |

|---|---|---|

| GHS Pictograms | Corrosion, Exclamation mark | |

| Signal Word | Danger | [2] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280 Response: P301+P312+P330, P302+P352, P305+P351+P338+P310 Storage: P403+P233, P405 Disposal: P501 | [2] |

| NFPA Ratings | Health: 3, Flammability: 2, Reactivity: 0 |[2] |

Safe Handling and Storage

Proper handling and storage are essential to minimize risk of exposure.

Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent contact.

Table 2: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Reference |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles or a face shield. Must conform to 29 CFR 1910.133 standards. | [2] |

| Skin Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or protective suit should be worn. | [2][3] |